molecular formula C20H21FN4OS2 B2667917 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105198-22-8

2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2667917
CAS No.: 1105198-22-8
M. Wt: 416.53
InChI Key: OTWOLXWPBHUIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiadiazole ring.

    Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the fluorobenzyl, methoxyphenyl, and piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
  • 2-((2-Bromobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
  • 2-((2-Iodobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Uniqueness

The presence of the fluorobenzyl group in 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different halogen substituents.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWOLXWPBHUIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.